5-Methylurapidil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

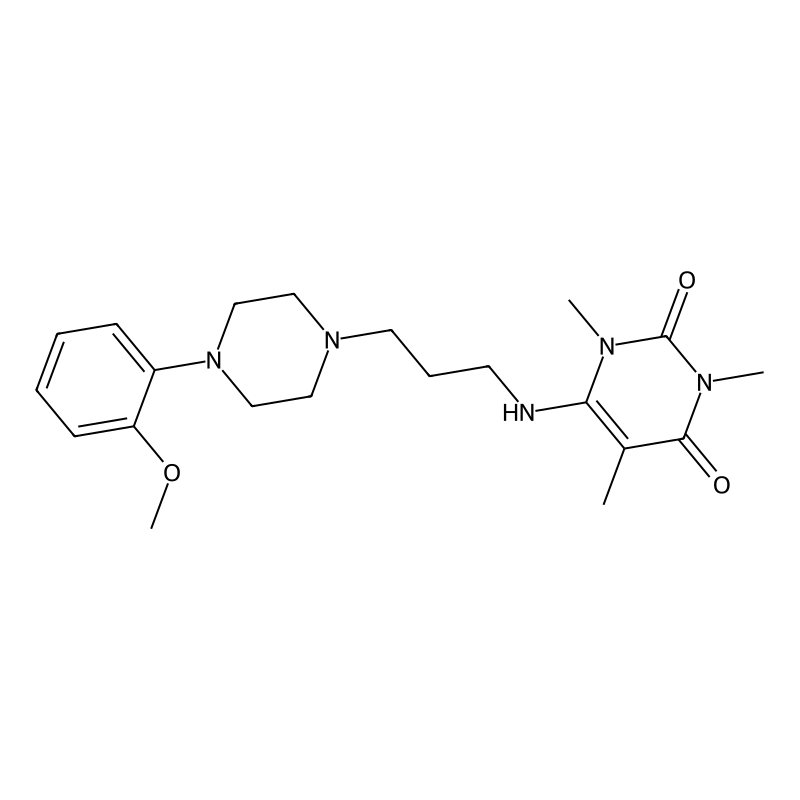

SMILES

solubility

Synonyms

Canonical SMILES

5-Methylurapidil is a structural analog and active metabolite of the antihypertensive drug urapidil. It functions as a high-affinity ligand for the serotonin 5-HT1A receptor and an antagonist at α1-adrenoceptors. This dual activity profile makes it a critical tool for researchers investigating the distinct roles and interplay of central serotonergic and peripheral adrenergic systems in cardiovascular regulation and other neurological processes. Unlike its parent compound, 5-Methylurapidil exhibits a notable shift in receptor preference, which is a key consideration for its procurement in specific experimental contexts.

Direct substitution of 5-Methylurapidil with its parent compound, urapidil, or other common α1-blockers like prazosin, is inadvisable for targeted research applications. The primary reason is the significant difference in the affinity ratio between 5-HT1A and α1-adrenoceptors. 5-Methylurapidil possesses substantially higher affinity for the 5-HT1A receptor compared to urapidil, making it a more potent and selective tool for probing serotonergic pathways. Using urapidil would introduce a different pharmacological profile, confounding results in studies designed to isolate or emphasize 5-HT1A-mediated effects. Therefore, for experiments requiring precise modulation of the 5-HT1A/α1 activity balance, 5-Methylurapidil is not functionally interchangeable with its common analogs.

Significantly Increased Affinity for 5-HT1A Receptors Compared to Parent Compound Urapidil

In radioligand binding assays using rat brain cortex membranes, 5-Methylurapidil demonstrates a markedly higher affinity for the 5-HT1A receptor than its parent compound, urapidil. Its potency in inhibiting [3H]8-OH-DPAT binding is approximately 10-fold greater than that of urapidil, establishing it as one of the most potent ligands for the 5-HT1A recognition site.

| Evidence Dimension | Receptor Affinity (IC50) |

| Target Compound Data | 4 x 10⁻⁹ mol/l for 5-Methylurapidil |

| Comparator Or Baseline | 4 x 10⁻⁸ mol/l for Urapidil |

| Quantified Difference | ~10-fold higher affinity than Urapidil |

| Conditions | Inhibition of [3H]8-OH-DPAT binding in rat brain cortex membranes. |

For researchers needing to selectively target or study 5-HT1A receptors, this compound provides significantly higher potency and specificity over its more common precursor, urapidil.

Maintained High Affinity for α1-Adrenoceptors, with Altered Selectivity Profile

While demonstrating enhanced 5-HT1A affinity, 5-Methylurapidil retains high affinity for α1-adrenoceptors, comparable to its parent compound. Its IC50 value for inhibiting [3H]prazosin binding is lower than that of urapidil, indicating a shift in the selectivity ratio. Further studies show it displaces [3H]prazosin in a biphasic manner in tissues like the hippocampus and heart, with a high-affinity site (pKi 9.1-9.4) and a low-affinity site (pKi 7.2-7.8), making it a tool for discriminating between α1-adrenoceptor subtypes.

| Evidence Dimension | Receptor Affinity (IC50) |

| Target Compound Data | 5 x 10⁻⁸ mol/l for 5-Methylurapidil |

| Comparator Or Baseline | 8 x 10⁻⁸ mol/l for Urapidil |

| Quantified Difference | Slightly higher affinity (1.6-fold) for α1-adrenoceptors compared to Urapidil |

| Conditions | Inhibition of [3H]prazosin binding in rat brain cortex membranes. |

This compound is not simply an α1-blocker; its unique affinity profile allows for the investigation of α1-subtype heterogeneity and its differentiated pharmacological effects compared to urapidil.

Demonstrated Functional Activity in Aqueous Humor Dynamics

The distinct receptor profile of 5-Methylurapidil translates to specific functional outcomes not interchangeable with less selective analogs. In studies on monkeys, topical application of 2% 5-Methylurapidil significantly increased outflow facility by 51% and aqueous flow rates by 11% from baseline. This demonstrates its potential to modulate physiological systems where both 5-HT1A and α1A receptors are implicated, such as in the regulation of intraocular pressure.

| Evidence Dimension | Increase in Outflow Facility |

| Target Compound Data | 51% increase from baseline |

| Comparator Or Baseline | Pre-treatment baseline |

| Quantified Difference | +51% |

| Conditions | Topical application of 2% 5-Methylurapidil in normal cynomolgus monkeys. |

This provides evidence of in-vivo functionality tied to its dual receptor action, making it a suitable choice for preclinical studies in areas like glaucoma where these specific targets are relevant.

Use Case 1: Selective Probing of 5-HT1A Receptor Pathways

For neuropharmacology research aiming to isolate or emphasize the role of central 5-HT1A receptors in processes like mood regulation, cognition, or central blood pressure control. Its 10-fold higher affinity for 5-HT1A receptors compared to urapidil allows for more targeted modulation with reduced off-target effects at α1-adrenoceptors at equivalent concentrations.

Use Case 2: Deconvolution of α1-Adrenoceptor Subtype Function

In cardiovascular or autonomic nervous system research, 5-Methylurapidil serves as a pharmacological tool to differentiate between α1-adrenoceptor subtypes. Its ability to discriminate high and low-affinity binding sites for [3H]prazosin makes it a more precise instrument than urapidil or prazosin alone for characterizing receptor populations in specific tissues.

Use Case 3: Preclinical Ocular Hypotensive Agent Evaluation

As a reference compound in ophthalmology and glaucoma research programs. Its demonstrated efficacy in increasing aqueous humor outflow facility provides a clear, functional endpoint for studies investigating novel therapeutic strategies that target both α1A-adrenergic and 5-HT1A receptors.

References

- [1] Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597–601.

- [2] Gross, G., Hanft, G., & Rugevics, C. (1988). 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor. European journal of pharmacology, 151(2), 333–335.

- [3] Wang, R. F., Podos, S. M., Mittag, T. W., & Serle, J. B. (2000). Effect of 5-methylurapidil, an alpha 1a-adrenergic antagonist and 5-hydroxytryptamine1a agonist, on aqueous humor dynamics in monkeys and rabbits. Journal of glaucoma, 9(3), 247–253.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Wikipedia

Dates

Antidiuretic and antinatriuretic response to high salt load in normotensive Wistar-Kyoto rats: Role of alpha-1A-adrenoreceptors

R N Kazi, M A Sattar, E J JohnsPMID: 28332265 DOI: 10.1111/aap.12053

Abstract

Altered renal adrenergic responses have been recognized as pathophysiological responses to high salt intake. This study aims to investigate the influence of 6 weeks of high salt diet on α-adrenoceptor regulation of renal tubular antinatriuretic and antidiuretic response in normal Wistar Kyoto rats. To achieve the above objective, antinatriuretic and antidiuretic response to phenylephrine was measured in the absence and presence of 5-methylurapidil (5-MeU) using the inulin clearance method. Systemic mean arterial blood pressure and renal haemodynamics were also measured simultaneously. Six weeks of high salt intake in Wistar-Kyoto (WKY) rats did not bring any significant increase in mean arterial blood pressure. WKY rat on high salt diet (WKYHNa) showed an exaggerated increase in absolute and fractional sodium excretion. There was a significant involvement of α

-adrenoceptor in carrying out renal tubular antinatriuretic and antidiuretic response in Wistar Kyoto rats on normal sodium diet (WKYNNa). However, α

-adrenoceptor played a minimal role in handling the tubular reabsorptive response in WKY rats on high salt diet.

Simultaneous activation of the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens reduces accumbal dopamine efflux in freely moving rats

Yuri Aono, Hiroko Taguchi, Tadashi Saigusa, Takuya Uchida, Koji Takada, Hatakazu Takiguchi, Tetsuo Shirakawa, Noriyoshi Shimizu, Noriaki Koshikawa, Alexander R CoolsPMID: 25438092 DOI: 10.1097/FBP.0000000000000113

Abstract

Intra-accumbal infusion of the α1-adrenergic agonist methoxamine, which has comparable affinity for α1A-, α1B- and α1D-adrenoceptor subtypes, fails to alter noradrenaline efflux but reduces dopamine efflux in the nucleus accumbens of rats. In-vivo microdialysis experiments were carried out to analyse the putative contribution of α1A-, α1B- and α1D-adrenoceptor subtypes to the methoxamine-induced decrease in accumbal dopamine efflux in freely moving rats. The drugs used were dissolved in the infusion medium and administered locally through a dialysis membrane. Intra-accumbal infusions of the α1A-adrenoceptor antagonist 5-methylurapidil (6 pmol), the α1B-adrenoceptor antagonist cyclazosin (0.6 and 6 pmol) and the α1D-adrenoceptor antagonist BMY 7378 (0.6 pmol) did not alter accumbal efflux of noradrenaline or dopamine: pretreatment with each of these α1-adrenoceptor subtype-selective antagonists counteracted the methoxamine (24 pmol)-induced decrease in accumbal dopamine efflux. Doses indicated are the total amount of drug administered over a 60-min infusion period. These results clearly suggest that the α1A-, α1B- and α1D-adrenoceptor subtypes in the nucleus accumbens mediate the α1-adrenergic agonist methoxamine-induced decrease in accumbal dopamine efflux. The present study also provides in-vivo neurochemical evidence indicating that concomitant, but not separate, activation of the α1A-, α1B- and α1D-adrenoceptors in the nucleus accumbens is required for α1-adrenergic inhibition of accumbal dopaminergic activity.Ma huang and alpha subtype adrenoceptors in the cat pulmonary vascular bed

Jason M Hoover, Alan D Kaye, Ikhlass N Ibrahim, Aaron M FieldsPMID: 22432432 DOI: 10.1080/19390210802332737

Abstract

To test the hypothesis that ma huang induces a pressor response in the pulmonary vascular bed of the cat and identify the alpha (1)-adrenoceptor subtype pathway(s) involved in the mediation or modulation of these effects.Prospective vehicle controlled study.

University research laboratory.

Intact chest preparation; adult mongrel cats.

In separate experiments, the effects of phentolamine, the alpha-adrenergic antagonist; prazosin, a selective alpha (1)-adrenoceptor antagonist; BMY 7378, a selective alpha (1) D-subtype adrenoceptor antagonist; 5-methyl-urapidil, the selective alpha (1)A-subtype adrenoceptor antagonist; and chloroethylclonidine, an alpha (1)B-subtype and (1) D-subtype adrenoceptor antagonist, were investigated on pulmonary arterial responses to ma huang and other agonist agents in the pulmonary vascular bed of the cat.

Under constant flow conditions, lobar arterial perfusion pressure and systemic pressure were continuously monitored, electronically averaged, and permanently recorded. In the feline vascular bed of the isolated left lower lobe, ma huang induced a dose-dependent vasopressor response that was not significantly attenuated following administration of 5-methyl-urapidil. However, the responses to Ma huang were significantly reduced after administration of phentolamine, prazosin, BMY 7378, and chloroethylclonidine.

The results of the present study suggest that ma huang has potent vasopressor activity in the pulmonary vascular bed of the cat and that this response may be mediated or modulated by both alpha (1)B-subtype and (1)D-subtype adrenoceptor sensitive pathways.

The Alpha-1A Adrenergic Receptor in the Rabbit Heart

R Croft Thomas Jr, Patrick M Cowley, Abhishek Singh, Bat-Erdene Myagmar, Philip M Swigart, Anthony J Baker, Paul C SimpsonPMID: 27258143 DOI: 10.1371/journal.pone.0155238

Abstract

The alpha-1A-adrenergic receptor (AR) subtype is associated with cardioprotective signaling in the mouse and human heart. The rabbit is useful for cardiac disease modeling, but data on the alpha-1A in the rabbit heart are limited. Our objective was to test for expression and function of the alpha-1A in rabbit heart. By quantitative real-time reverse transcription PCR (qPCR) on mRNA from ventricular myocardium of adult male New Zealand White rabbits, the alpha-1B was 99% of total alpha-1-AR mRNA, with <1% alpha-1A and alpha-1D, whereas alpha-1A mRNA was over 50% of total in brain and liver. Saturation radioligand binding identified ~4 fmol total alpha-1-ARs per mg myocardial protein, with 17% alpha-1A by competition with the selective antagonist 5-methylurapidil. The alpha-1D was not detected by competition with BMY-7378, indicating that 83% of alpha-1-ARs were alpha-1B. In isolated left ventricle and right ventricle, the selective alpha-1A agonist A61603 stimulated a negative inotropic effect, versus a positive inotropic effect with the nonselective alpha-1-agonist phenylephrine and the beta-agonist isoproterenol. Blood pressure assay in conscious rabbits using an indwelling aortic telemeter showed that A61603 by bolus intravenous dosing increased mean arterial pressure by 20 mm Hg at 0.14 μg/kg, 10-fold lower than norepinephrine, and chronic A61603 infusion by iPRECIO programmable micro Infusion pump did not increase BP at 22 μg/kg/d. A myocardial slice model useful in human myocardium and an anthracycline cardiotoxicity model useful in mouse were both problematic in rabbit. We conclude that alpha-1A mRNA is very low in rabbit heart, but the receptor is present by binding and mediates a negative inotropic response. Expression and function of the alpha-1A in rabbit heart differ from mouse and human, but the vasopressor response is similar to mouse.Adventitia removal does not modify the alphaID-adrenoceptors response in aorta during hypertension and ageing

J H Gómez-Zamudio, R Villalobos-MolinaPMID: 19566752 DOI: 10.1111/j.1474-8673.2009.00432.x

Abstract

1 The aim of the current study was to characterize the alpha(1)-adrenergic receptors (alpha(1)-ARs) present in the isolated tunica media of aorta, in normotensive Wistar Kyoto (WKY) and spontaneously hypertensive (SHR) rats during the course of ageing and hypertension (rats of 1, 3, 6 and 12 months of age). In all vessels, endothelium was removed. 2 In isolated aortic rings, phenylephrine increased contraction in a concentration- and age-dependent manner and was impaired in old SHR compared with WKY rats. 3 The alpha(1)-AR selective antagonist prazosin showed high affinity (pA(2)) in vessels from both rat strains. 4 The potency of the alpha(1A)-AR selective antagonists, RS 100329 (5-methyl-3-[3-[4-[2-(2,2,2,-trifluoroethoxy) phenyl]-1-piperazinyl] propyl]-2,4-(1H)-pyrimidinedione) and 5-methylurapidil in antagonizing aortic phenylephrine-responses was low. 5 The alpha(1D)-AR selective antagonist, BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1 piperazynil] ethyl]-8-azaspiro [4.5] decane-7,9-dione) potently blocked phenylephrine-induced responses in aorta from both strains and at all ages. 6 Adventitia removal decreased E(max) in older rats and modified the relative affinity (pD(2)), but did not affect the affinity of the selective antagonists. 7 The results suggest that aorta tunica alpha(1D)-AR is the main subtype involved in phenylephrine-induced contraction of rat aorta, while alpha(1A)-AR plays only a minor role. 8 Ageing and hypertension did not modify alpha(1)-ARs in the blood vessel and the tunica adventitia does not seem to participate in contraction, even though alpha(1)-ARs are expressed.Influence of high dietary sodium intake on the functional subtypes of alpha-adrenoceptors in the renal cortical vasculature of Wistar-Kyoto rats

R N Kazi, A S Munavvar, N A Abdullah, A H Khan, E J JohnsPMID: 19302553 DOI: 10.1111/j.1474-8673.2009.00428.x

Abstract

1 Increased renal vascular resistance is one renal functional abnormality that contributes to hypertension, and alpha(1)-adrenoceptors play a pivotal role in modulating this renal vascular resistance. This study investigates the functional contribution of alpha(1)-adrenoceptor subtypes in the renal cortical vasculature of Wistar-Kyoto rats on a normal sodium diet (WKYNNa) compared with those given saline to drink for 6 weeks (WKYHNa). 2 The renal cortical vascular responses to the adrenergic agonists noradrenaline (NA), methoxamine (ME) and phenylephrine (PE) were measured in WKYHNa and WKYNNa rats either in the absence (the control phase) or presence of chloroethylclonidine (CEC), an alpha(1B)-adrenoceptor antagonist, 5-methylurapidil (5-MeU), an alpha(1A) antagonist, or BMY7378, an alpha(1D) antagonist. 3 Results showed a greater renal cortical vascular sensitivity to NA, PE and ME in the WKYHNa compared with WKYNNa rats (P < 0.05). Moreover, 5-MeU and BMY7378 attenuated adrenergically induced renal cortical vasoconstriction in WKYHNa and WKYNNa rats; this response was largely blunted in CEC-treated WKYHNa rats (all P < 0.05) but not in CEC-treated WKYNNa rats. 4 The data suggest that irrespective of dietary sodium content, in Wistar-Kyoto rats alpha(1A)- and alpha(1D)-subtypes are the major alpha(1)-adrenoceptors in renal cortical vasculature; however, there appears to be a functional involvement of alpha(1B)-adrenoceptors in the WKYHNa rats.Molecular and pharmacological characteristics of the gerbil α(1a)-adrenergic receptor

Kelly M Witt, Charles S Bockman, Herbert K Dang, Daniel D Gruber, Philine Wangemann, Margaret A ScofieldPMID: 22101021 DOI: 10.1016/j.heares.2011.11.002

Abstract

The spiral modiolar artery supplies blood and essential nutrients to the cochlea. Our previous functional study indicates the α(1A)-adrenergic receptor subtype mediates vasoconstriction of the gerbil spiral modiolar artery. Although the gerbil cochlea is often used as a model in hearing research, the molecular and pharmacological characteristics of the cloned gerbil α(1a)-adrenergic receptor have not been determined. Thus we cloned, expressed and characterized the gerbil α(1a)-adrenergic receptor and then compared its molecular and pharmacological properties to those of other mammalian α(1a)-adrenergic receptors. The cDNA clone contained 1404 nucleotides, which encoded a 467 amino acid peptide with a deduced sequence having 96.8, 96.4 and 91.6% identity to rat, mouse and human α(1a)-receptors, respectively. We transiently transfected the α(1a)-adrenergic receptor into COS-1 cells and determined its pharmacological characteristics by [(3)H]prazosin binding. Unlabeled prazosin had a K(i) of 0.89±0.1nM. The α(1A)-adrenergic receptor-selective antagonists, 5-methylurapidil and WB-4101, bound with high affinity and had K(i) values of 4.9±1 and 1.0±0.1nM, respectively. BMY-7378, an α(1D)-adrenergic receptor-selective antagonist, bound with low affinity (260±60nM). The 91.6% amino acid sequence identity and K(i)s of the cloned gerbil α(1a)-adrenergic receptor are similar to those of the human α(1a)-adrenergic receptor clone. These results show that the gerbil α(1a)-adrenergic receptor is representative of the human α(1a)-adrenergic receptor, lending validity to the use of the gerbil spiral modiolar artery as a model in studies of vascular disorders of the cochlea.Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via alpha1-adrenoceptors in rats

Ja-ping Shieh, Chin-chen Chu, Jhi-joung Wang, Mao-tsun LinPMID: 19730427 DOI: 10.1038/aps.2009.129

Abstract

To assess whether epinephrine, phenylephrine, and methoxamine act via certain subtypes of adrenoceptors to exert their local anesthetic activity.We investigated cutaneous anesthesia from adrenoceptor agonists and/or antagonists in conscious, unanesthetized Sprague-Dawley male rats (weight 200-250 g). Cutaneous anesthesia was evidenced by a block of the cutaneous trunci muscle reflex, which is characterized by reflex movement of the skin over the back produced by twitches of lateral thoracispinal muscles in response to local dorsal cutaneous noxious pinprick.

Local infiltration of epinephrine, L-phenylephrine, or methoxamine alone induces cutaneous anesthesia in rats in a dose-dependent way. Epinephrine is found to be 19 and 29 times more potent than those of methoxamine and L-phenylephrine, respectively. The cutaneous anesthesia induced by epinephrine, phenylephrine, or methoxamine can be significantly reduced by alpha(1)-adrenoceptor antagonists (eg, prazosin), alpha1, alpha2-adrenoceptor antagonist, alpha(1A)-adrenoceptor antagonist (eg, 5-methylurapdil), alpha(1B)-adrenoceptor antagonist (eg, chloroethylclonidine), or alpha(1D)-adrenoceptor antagonist (eg, BMY7873).

Our results indicate that epinephrine, phenylephrine and methoxamine all act mainly via mixed subtypes of alpha(1)-adrenoceptors to induce cutaneous anesthesia in the rat.

Cystathione gamma lyase/Hydrogen Sulphide Pathway Up Regulation Enhances the Responsiveness of α1A and α1B-Adrenoreceptors in the Kidney of Rats with Left Ventricular Hypertrophy

Ashfaq Ahmad, Munavvar A Sattar, Maleeha Azam, Mohammed H Abdulla, Safia A Khan, Fayyaz Hashmi, Nor A Abdullah, Edward J JohnsPMID: 27191852 DOI: 10.1371/journal.pone.0154995

Abstract

The purpose of the present study was to investigate the interaction between H2S and NO (nitric oxide) in the kidney and to evaluate its impact on the functional contribution of α1A and α1B-adrenoreceptors subtypes mediating the renal vasoconstriction in the kidney of rats with left ventricular hypertrophy (LVH). In rats the LVH induction was by isoprenaline administration and caffeine in the drinking water together with intraperitoneal administration of H2S. The responsiveness of α1A and α1B to exogenous noradrenaline, phenylephrine and methoxaminein the absence and presence of 5-methylurapidil (5-MeU) and chloroethylclonidine (CEC) was studied. Cystathione gamma lyase (CSE), cystathione β synthase (CBS), 3-mercaptopyruvate sulphar transferase (3-MST) and endothelial nitric oxide synthase (eNOS) were quantified. There was significant up regulation of CSE and eNOS in the LVH-H2S compared to the LVH group (P<0.05). Baseline renal cortical blood perfusion (RCBP) was increased (P<0.05) in the LVH-H2S compared to the LVH group. The responsiveness of α1A-adrenergic receptors to adrenergic agonists was increased (P<0.05) after administration of low dose 5-Methylurapidil in the LVH-H2S group while α1B-adrenergic receptors responsiveness to adrenergic agonists were increased (P<0.05) by both low and high dose chloroethylclonidine in the LVH-H2S group. Treatment of LVH with H2S resulted in up-regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways in the kidney. These up regulation of CSE/H2S, CBS, and 3-MST and eNOS/NO/cGMP pathways enhanced the responsiveness of α1A and α1B-adrenoreceptors subtypes to adrenergic agonists in LVH-H2S. These findings indicate an important role for H2S in modulating deranged signalling in the renal vasculature resulting from LVH development.Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions

Hui Du, Jing Ren, Sicen Wang, Langchong HePMID: 21544540 DOI: 10.1007/s00216-011-5026-z

Abstract

A new high α(1A) adrenoreceptor (α(1A)AR) expression cell membrane chromatography (CMC) method was developed for characterization of α(1A)AR binding interactions. HEK293 α(1A) cell line, which expresses stably high levels of α(1A)AR, was used to prepare the stationary phase in the CMC model. The HEK293 α(1A)/CMC-offline-HPLC system was applied to specifically recognize the ligands which interact with the α(1A)AR, and the dissociation equilibrium constants (K (D)) obtained from the model were (1.87 ± 0.13) × 10(-6) M for tamsulosin, (2.86 ± 0.20) × 10(-6) M for 5-methylurapidil, (3.01 ± 0.19) × 10(-6) M for doxazosin, (3.44 ± 0.19) × 10(-6) M for terazosin, (3.50 ± 0.21) × 10(-6) M for alfuzosin, and (7.57 ± 0.31) × 10(-6) M for phentolamine, respectively. The competitive binding study between tamsulosin and terazosin indicated that the two drugs interacted at the common binding site of α(1A)AR. However, that was not the case between tamsulosin and oxymetazoline. The results had a positive correlation with those from radioligand binding assay and indicated that the CMC method combined modified competitive binding could be a quick and efficient way for characterizing the drug-receptor interactions.Explore Compound Types